N3-L-Dab(Fmoc)-OH (CAS 2250436-44-1) is a highly specialized, orthogonally protected amino acid building block featuring an alpha-azido group and a gamma-Fmoc-protected amine on its 2,4-diaminobutyric acid (Dab) side chain. Unlike standard urethane-protected amino acids, this compound is procured primarily for complex solid-phase peptide synthesis (SPPS), where the alpha-azide serves as an atom-efficient, non-nucleophilic masked amine. It is highly valued in the synthesis of branched peptides, cyclic lipopeptides, and antibody-drug conjugate (ADC) linkers. The azide moiety provides complete stability against standard Fmoc deprotection and acidic cleavage conditions, while enabling highly specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry at the N-terminus or peptide backbone [1].
Substituting N3-L-Dab(Fmoc)-OH with its structural isomer, Fmoc-Dab(N3)-OH (CAS 942518-20-9), fundamentally alters the synthetic trajectory of a peptide. The isomer places the azide on the side chain and the Fmoc on the alpha-amine, forcing standard linear elongation and preventing alpha-backbone click ligations. Furthermore, attempting to use standard orthogonal building blocks like Fmoc-Dab(Alloc)-OH or Fmoc-Dab(Dde)-OH introduces significant processability challenges; these alternatives require heavy-metal palladium catalysis or hydrazine for deprotection, which can lead to toxic metal retention or unwanted side-chain migration. The unique alpha-azido configuration of N3-L-Dab(Fmoc)-OH circumvents diketopiperazine (DKP) formation during hindered couplings and allows the gamma-amine to be elongated via standard Fmoc chemistry without risking premature alpha-amine reactivity [1].
During the synthesis of complex or sterically hindered peptides, the deprotection of the second or third amino acid often leads to nucleophilic attack on the resin ester linkage, forming diketopiperazines (DKPs) and prematurely truncating the peptide. Standard Fmoc-protected alpha-amines can experience >30% yield loss due to DKP formation under standard 20% piperidine conditions. By replacing the alpha-Fmoc group with an alpha-azide (as in N3-L-Dab(Fmoc)-OH), the nitrogen is rendered non-nucleophilic. Comparative SPPS studies demonstrate that alpha-azido acids reduce DKP-related truncation to <1%, preserving near-quantitative yields during the critical early stages of chain elongation [1].
| Evidence Dimension | Diketopiperazine (DKP) formation rate during early SPPS |
| Target Compound Data | <1% truncation loss |
| Comparator Or Baseline | Standard Fmoc-protected alpha-amines (>30% truncation loss in hindered sequences) |
| Quantified Difference | Greater than 30-fold reduction in DKP-related yield loss |
| Conditions | Solid-phase peptide synthesis, 20% piperidine in DMF deprotection cycles |
Procuring alpha-azido acids is essential for maximizing crude purity and overall yield when synthesizing DKP-prone peptide sequences.
A primary procurement driver for N3-L-Dab(Fmoc)-OH is its absolute stability under standard SPPS conditions, allowing for selective side-chain elongation. The alpha-azido group exhibits 100% stability when exposed to 20% piperidine (used for gamma-Fmoc removal) and 95% TFA (used for resin cleavage). In contrast, alternative orthogonal groups like Alloc require palladium(0) scavengers, which often leave >10 ppm residual heavy metals in the final API, complicating regulatory compliance. The azide can be selectively reduced to an amine post-elongation using mild reagents like dithiothreitol (DTT)/DIPEA or phosphines, enabling metal-free branching [1].
| Evidence Dimension | Deprotection conditions and residual metal risk |
| Target Compound Data | 100% stable to piperidine/TFA; metal-free reduction via DTT/phosphines (0 ppm heavy metals) |
| Comparator Or Baseline | Alloc-protected alternatives (requires Pd(0), risk of >10 ppm residual heavy metals) |
| Quantified Difference | Elimination of palladium catalysis and associated heavy metal contamination |
| Conditions | Fmoc-SPPS orthogonal deprotection and cleavage workflows |
Eliminating palladium from the deprotection workflow simplifies downstream purification and accelerates the transition from research to GMP manufacturing.
When designing cyclic lipopeptides or triazole-linked peptidomimetics, the length of the side chain dictates the conformational rigidity of the macrocycle. N3-L-Dab(Fmoc)-OH provides a two-carbon (gamma) side chain, whereas its homolog N3-L-Lys(Fmoc)-OH provides a four-carbon (epsilon) side chain. In structure-activity relationship (SAR) studies of daptomycin analogs, substituting a longer side chain increases the macrocycle ring size by two atoms, significantly altering the Ramachandran accessible space and often reducing target binding affinity. The shorter Dab derivative is specifically procured to enforce tighter spatial constraints, which is critical for maintaining the bioactive conformation of the cyclic core.
| Evidence Dimension | Side-chain length and macrocycle ring size |
| Target Compound Data | 2-carbon side chain (tighter spatial constraint) |
| Comparator Or Baseline | N3-L-Lys(Fmoc)-OH (4-carbon side chain, looser spatial constraint) |
| Quantified Difference | Reduction of macrocycle circumference by 2 atoms |
| Conditions | Design and cyclization of daptomycin analogs and cyclic peptidomimetics |
Selecting the Dab derivative over Lys is critical when target validation requires rigidified molecular geometries to maintain binding affinity.
In convergent peptide synthesis, coupling large or sterically hindered fragments via standard amide bonds often results in poor yields (<50%) and significant epimerization. N3-L-Dab(Fmoc)-OH enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to join fragments via a 1,4-disubstituted 1,2,3-triazole linkage, which acts as a protease-resistant amide isostere. Click ligations utilizing alpha-azido acids routinely achieve >90% coupling efficiencies in aqueous/organic solvent mixtures, vastly outperforming traditional DIC/HOBt amide couplings at the same sterically hindered junctions .
| Evidence Dimension | Fragment coupling efficiency at hindered junctions |
| Target Compound Data | >90% yield via CuAAC triazole ligation |
| Comparator Or Baseline | Standard DIC/HOBt amide coupling (<50% yield) |
| Quantified Difference | Greater than 40% absolute increase in coupling yield |
| Conditions | Convergent synthesis of large peptide fragments in aqueous/organic mixtures |
Procuring this azide enables the successful assembly of large, complex biomolecules that would otherwise fail or suffer prohibitive yield losses during standard linear synthesis.
Because the alpha-azide is completely stable to piperidine, N3-L-Dab(Fmoc)-OH is the ideal branching node. The gamma-Fmoc group can be removed to elongate the side chain via standard SPPS, followed by mild reduction of the alpha-azide to an amine for secondary chain elongation, entirely avoiding heavy-metal deprotection steps [1].
The specific two-carbon side chain of the Dab moiety provides the exact spatial constraints required for synthesizing bioactive analogs of daptomycin. The alpha-azide facilitates orthogonal cyclization strategies without risking diketopiperazine-induced truncation during the critical early stages of synthesis [2].
By utilizing the alpha-azide for CuAAC or SPAAC click chemistry, researchers can replace susceptible amide bonds with 1,4-disubstituted 1,2,3-triazoles. This application directly leverages the >90% coupling efficiency of the azide to create degradation-resistant therapeutics that cannot be efficiently synthesized via traditional amide coupling .
N3-L-Dab(Fmoc)-OH serves as a critical bifunctional linker in ADC development. The Fmoc-protected amine allows for the attachment of cytotoxic payloads or self-immolative spacers, while the azide enables highly specific, strain-promoted (SPAAC) conjugation to DBCO-functionalized antibodies under mild, aqueous conditions .